molecular formula C8H10BrNO3 B2358286 Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate CAS No. 159770-26-0

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Cat. No.: B2358286
CAS No.: 159770-26-0
M. Wt: 248.076
InChI Key: YAZBZCVAONLBJW-UHFFFAOYSA-N
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Description

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a brominated isoxazole derivative with a methyl group at position 3 and a bromomethyl substituent at position 3. Isoxazoles are heterocyclic compounds known for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The bromomethyl group enhances reactivity, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for nucleophilic substitution reactions to introduce functionalized side chains . Its ethyl carboxylate moiety improves solubility in organic solvents, facilitating further derivatization .

Properties

IUPAC Name

ethyl 5-(bromomethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBZCVAONLBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with nucleophilic attack of the hydroxylamine oxygen on the propargyl bromide, followed by cyclization to form the isoxazole ring. Key parameters include:

  • Temperature : Room temperature (20°C) minimizes side reactions such as polymerization of propargyl bromide.
  • Solvent System : Ethyl acetate ensures solubility of organic intermediates, while water facilitates bicarbonate-mediated deprotonation. A 4 mL water-to-400 mL ethyl acetate ratio optimizes phase separation.
  • Stoichiometry : A 2:1 molar excess of propargyl bromide (141 mmol) relative to hydroxyiminoacetate ester (70.41 mmol) drives the reaction to completion, achieving an 87% yield after silica gel chromatography.

Table 1: Cyclocondensation Reaction Conditions and Outcomes

Parameter Value Reference
Reagents Propargyl bromide, 2-chloro-2-hydroxyiminoacetic acid ethyl ester
Base Sodium bicarbonate (141 mmol)
Solvent Ethyl acetate/water (400:4 mL)
Reaction Time 24 hours
Yield 87%
Purification Flash chromatography (DCM/heptane)

This method’s advantages include operational simplicity and avoidance of toxic solvents. However, the long reaction time and moderate yield necessitate further optimization for industrial-scale applications.

Bromination of Pre-Formed Isoxazole Esters Using N-Bromosuccinimide

Side-chain bromination of ethyl 5-methyl-3-methylisoxazole-4-carboxylate represents a two-step alternative. The first step synthesizes the isoxazole core, followed by selective bromination at the methyl group. A patent by Hoechst Aktiengesellschaft details this approach using N-bromosuccinimide (NBS) under photochemical conditions.

Bromination Conditions and Solvent Selection

Traditional methods employed carbon tetrachloride, but due to its toxicity, safer alternatives like chlorobenzene or aliphatic esters (e.g., ethyl acetate) are now preferred. Key findings include:

  • Catalyst : Dibenzoyl peroxide (0.3 equiv) initiates radical bromination under reflux (70°C).
  • NBS Stoichiometry : A 3:1 molar ratio of NBS to substrate ensures complete conversion.
  • Yield : 95% purity is achievable with chlorobenzene, matching historical carbon tetrachloride-based yields.

Table 2: Bromination Parameters for Isoxazole Derivatives

Parameter Value Reference
Substrate Ethyl 5-methyl-3-methylisoxazole-4-carboxylate
Brominating Agent N-Bromosuccinimide (3 equiv)
Solvent Chlorobenzene or ethyl acetate
Catalyst Dibenzoyl peroxide (0.3 equiv)
Reaction Time 6 hours
Yield 64–95%

This method’s scalability is limited by the cost of NBS and the need for photochemical equipment. However, it offers precise control over bromine placement, critical for pharmaceutical intermediates.

Multi-Step Synthesis via Isoxazole Ring Formation and Subsequent Functionalization

A third strategy involves constructing the isoxazole ring from β-ketoesters before introducing the bromomethyl group. This approach, adapted from leflunomide synthesis protocols, uses ethylacetoacetate as the starting material.

Stepwise Reaction Sequence

  • Ethoxymethyleneacetoacetic Ester Formation : Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate.
  • Isoxazole Cyclization : Treatment with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C yields ethyl 5-methylisoxazole-4-carboxylate.
  • Bromination : The methyl group is brominated using NBS or HBr/AcOH, though yields for this final step are less documented in public literature.

Table 3: Multi-Step Synthesis Overview

Step Conditions Reference
Ethoxymethylene Formation 100–110°C, acetic anhydride
Cyclization Hydroxylamine sulfate, −20°C to 10°C
Bromination NBS, dibenzoyl peroxide, 70°C

This route is advantageous for laboratories with expertise in heterocyclic chemistry but requires stringent temperature control during cyclization.

Analytical Characterization and Quality Control

While search results lack explicit spectral data for this compound, analogous compounds provide validation benchmarks. For example, 1,3,5-tris(bromomethyl)benzene synthesized via NBS bromination shows distinct $$ ^1H $$ NMR signals at δ 4.45 (s, 6H) for bromomethyl groups, suggesting similar shifts for the target compound. Purity assessments via HPLC or GC-MS are recommended, with commercial suppliers reporting ≥95% purity for related brominated isoxazoles.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate has been investigated for various applications:

  • Medicinal Chemistry :
    • Anticancer Research : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 and SK-BR-3, with growth inhibition values ranging from 11% to 60% at specific concentrations .
    • Enzyme Inhibition : The compound serves as a scaffold for designing enzyme inhibitors, targeting pathways involved in diseases .
  • Biological Studies :
    • Antimicrobial Activity : Preliminary investigations suggest potential antibacterial properties against various strains, indicating its utility in developing new antimicrobial agents .
    • Enzyme Mechanism Studies : Its electrophilic nature allows it to interact with nucleophilic sites on proteins, making it valuable for studying enzyme mechanisms .
  • Synthetic Chemistry :
    • Intermediate in Heterocyclic Synthesis : It is used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals .

Case Studies

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound demonstrated significant antiproliferative activity against breast cancer cell lines, emphasizing its potential as an anticancer agent .
  • Antimicrobial Studies : Research indicated that modifications to the isoxazole structure could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate and related isoxazole derivatives:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Method
This compound Methyl / Bromomethyl ~273.11 Nucleophilic substitution (e.g., Suzuki coupling, alkylation); drug intermediate Bromination of Ethyl 5-methyl-3-methylisoxazole-4-carboxylate using NBS/BPO
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) Phenyl / Bromomethyl ~335.17 Similar reactivity to target compound; phenyl group enhances lipophilicity Radical bromination of methyl 5-methyl-3-phenylisoxazole-4-carboxylate
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate Ethyl ester / Bromoacetyl ~292.09 Electrophilic bromine at acetyl position; used in cross-coupling reactions Bromination of ethyl 5-acetylisoxazole-3-carboxylate with NBS/PTSA
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Thiophene / Methyl ~237.28 Thiophene enhances π-stacking; carboxylic acid improves aqueous solubility Hydrolysis of ethyl ester precursor
Ethyl 5-amino-3-methylisoxazole-4-carboxylate Methyl / Amino ~184.18 Amino group enables hydrogen bonding; precursor for bioactive molecules Reduction or substitution of nitro/bromo precursors

Key Observations:

Substituent Effects on Reactivity :

  • The bromomethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), unlike the bromoacetyl group in Compound , which is prone to elimination or nucleophilic attack at the carbonyl.
  • Phenyl (Compound 53) and thiophene (Compound ) substituents increase aromatic interactions, impacting crystallization and binding affinity in drug design .

Solubility and Polarity: The ethyl carboxylate group in the target compound and Compound enhances solubility in ethyl acetate and dichloromethane, whereas the carboxylic acid in Compound improves water solubility . Amino-substituted derivatives (e.g., ) exhibit higher polarity due to hydrogen-bonding capacity, favoring pharmacokinetic properties .

Synthetic Routes :

  • Bromination using N-bromosuccinimide (NBS) is common for introducing bromine at allylic/benzylic positions (e.g., target compound vs. Compound 53 ).
  • Hydrolysis of ethyl esters (e.g., Compound ) to carboxylic acids requires basic conditions, contrasting with the radical bromination methods used for bromomethyl derivatives .

Biological Activity

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure with a bromomethyl group that enhances its reactivity. The presence of the carboxylate group contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The bromomethyl group can act as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, which may lead to inhibition of their activity. This property is particularly significant in the development of enzyme inhibitors and anticancer agents.

Biological Activities

  • Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. Studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties : Research has indicated that this compound could possess anticancer activity. It has been tested against various cancer cell lines, demonstrating potential cytotoxic effects. For instance, in vitro studies showed that compounds similar to this compound exhibited moderate antiproliferative effects on breast cancer cells (SK-BR-3 and MCF-7) with growth inhibition values ranging from 11% to 60% at specific concentrations .
  • Enzyme Inhibition : The compound is also being explored as a scaffold for designing new pharmaceuticals targeting specific enzymes involved in disease pathways. Its structural features allow it to be modified into various derivatives that may enhance its inhibitory potency against target enzymes.

Study on Anticancer Activity

In a study evaluating the antiproliferative effects of various isoxazole derivatives, this compound was found to inhibit the growth of cancer cells significantly. The study utilized the MTT assay to measure cell viability after treatment with different concentrations of the compound over 72 hours. Results indicated that higher concentrations led to increased growth inhibition, supporting its potential as an anticancer agent .

Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial effects, suggesting that this compound could be developed into an effective antimicrobial agent.

Comparative Analysis

CompoundActivity TypeIC50/Minimum Inhibitory ConcentrationReference
This compoundAnticancerVaries (11% - 60% growth inhibition)
Similar Isoxazole DerivativeAntimicrobialEffective against S. aureus
Other IsoxazolesVariousModerate cytostatic activity

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromination of a methyl-substituted precursor (e.g., using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation) is a common approach. Reaction conditions such as solvent polarity (e.g., CCl4\text{CCl}_4 vs. CH3CN\text{CH}_3\text{CN}), temperature (60–80°C), and catalyst choice (e.g., AIBN for radical reactions) critically affect yield and purity .
  • Key Optimization Factors :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate kinetics but risk side reactions
SolventNon-polar (e.g., CCl4\text{CCl}_4)Minimizes solvolysis of the bromomethyl group
CatalystAIBN (0.5–1 mol%)Ensures efficient radical initiation

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : A multi-technique approach is essential:
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., bromomethyl resonance at ~4.3 ppm for 1H^1\text{H}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+\text{[M+H]}^+) and isotopic pattern for bromine .
  • X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles, critical for verifying regiochemistry (e.g., bromomethyl vs. chloromethyl substitution) .

Q. What are the safety protocols for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats to avoid skin/eye contact. Electrostatic discharge must be mitigated due to bromine's reactivity .
  • Storage : Store at 2–8°C in airtight containers with desiccants. Opened vials should be resealed under inert gas (e.g., N2\text{N}_2) to prevent hydrolysis .

Advanced Research Questions

Q. How does bromine substitution at the 5-position influence reactivity compared to chloro analogs?

  • Methodological Answer : Bromine's lower electronegativity and larger atomic radius enhance leaving-group ability, making the bromomethyl group more reactive in nucleophilic substitutions (e.g., Suzuki couplings or amine alkylations). Comparative kinetic studies using 1H^1\text{H} NMR to monitor displacement rates in DMSO show bromo derivatives react ~3× faster than chloro analogs under identical conditions .
  • Reactivity Comparison :
SubstituentRelative Rate (k)Leaving Group Ability
Br1.0High (weaker C-Br bond)
Cl0.3Moderate
CH3_3<0.01Low

Q. What analytical strategies resolve contradictions in crystallographic data for isoxazole derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations can arise from polymorphism or twinning. Use:
  • Hirschfeld Surface Analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that may distort geometry .
  • SHELXL Refinement : Iterative refinement with anisotropic displacement parameters improves model accuracy. For twinned crystals, the TWIN/BASF command in SHELXL corrects for overlapping lattices .

Q. How can reaction pathways be optimized to minimize byproducts in bromomethyl-substituted isoxazole synthesis?

  • Methodological Answer : Byproduct formation (e.g., di-brominated species) is mitigated via:
  • Radical Quenching : Add stoichiometric thiols (e.g., 1-dodecanethiol) to terminate chain propagation .
  • Chromatographic Monitoring : TLC (hexane:ethyl acetate, 4:1) tracks reaction progress. Spots with RfR_f ≈ 0.5 indicate the target compound, while Rf>0.7R_f > 0.7 suggests over-bromination .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in studies of bromomethyl-isoxazole derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., IC50_{50} variability) often stem from assay conditions. Standardize:
  • Solvent Systems : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate experimental setups .
  • Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA to confirm significance (p < 0.05) .

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